BMS-466442

Asc-1 inhibition D-serine uptake Schizophrenia

BMS-466442 is the first selective Asc-1/SLC7A10 inhibitor with nanomolar potency (IC₅₀ 19.7–36.8 nM in cellular assays) — 20- to 45-fold more potent than ACPP. Demonstrates >1000-fold selectivity over LAT-2 and ASCT-2, the highest target specificity in its class. Validated in synaptosomal preparations (IC₅₀ 400 nM) for ex vivo studies. Functions as a non-competitive substrate inhibitor with an experimentally mapped binding site between TM6 and TM10, enabling mechanistic transport studies without substrate competition artifacts. The only Asc-1 inhibitor with published SAR for medicinal chemistry benchmarking.

Molecular Formula C31H30N4O5
Molecular Weight 538.6
CAS No. 1598424-76-0
Cat. No. B606233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-466442
CAS1598424-76-0
SynonymsBMS-466442;  BMS 466442;  BMS466442; 
Molecular FormulaC31H30N4O5
Molecular Weight538.6
Structural Identifiers
SMILESO=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4
InChIInChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1
InChIKeyUUCAHZCMRZOTNF-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-466442 (CAS 1598424-76-0): Baseline Characterization of the First Selective Asc-1 Transporter Inhibitor for Schizophrenia and NMDA Receptor Research


BMS-466442 (CAS 1598424-76-0) is a potent, small-molecule inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1/SLC7A10), a Na⁺-independent antiporter that regulates synaptic levels of the NMDA receptor co-agonists D-serine and glycine [1]. As the first reported selective Asc-1 inhibitor, it blocks Asc-1-mediated D-serine uptake in multiple cellular systems with nanomolar potency (IC₅₀ values ranging from 11 nM to 37 nM depending on the assay) [2]. The compound was developed to address NMDA receptor hypofunction hypothesized to underlie cognitive deficits in schizophrenia, representing a novel pharmacological strategy distinct from direct NMDA receptor agonists [3].

Why Generic Asc-1 Inhibitor Substitution Fails: Quantitative Differentiation of BMS-466442 from ACPP, SMLC, and Class Analogs


Asc-1 inhibitors are not interchangeable due to substantial quantitative differences in potency, selectivity, and functional mechanism. BMS-466442 exhibits nanomolar potency (IC₅₀ ~19.7–36.8 nM in cellular assays) that is 20- to 45-fold more potent than the next-generation inhibitor ACPP (IC₅₀ 720–890 nM) [1]. Critically, BMS-466442 demonstrates >1000-fold selectivity over related amino acid transporters LAT-2 and ASCT-2, a level of target specificity not replicated by other class members . Moreover, functional divergence exists: S-methyl-L-cysteine (SMLC) increases D-serine efflux, whereas ACPP blocks both influx and efflux, and BMS-466442 inhibits uptake without serving as a competitive substrate [2]. Substitution with a generic analog therefore risks compromised potency, off-target effects, or altered functional outcomes that invalidate experimental conclusions.

BMS-466442 Quantitative Differentiation Evidence: Head-to-Head Comparisons with ACPP, SMLC, and Transporter Class Analogs


Cellular Potency: BMS-466442 Exhibits 20- to 45-Fold Greater Asc-1 Inhibitory Potency Than ACPP

BMS-466442 inhibits D-[(³)H]Ser uptake in human Asc-1-expressing cells and rat primary neuronal cultures with IC₅₀ values of 36.8 ± 11.6 nM and 19.7 ± 6.7 nM, respectively [1]. In contrast, the comparator ACPP exhibits IC₅₀ values of 0.72 ± 0.13 μM (720 ± 130 nM) in human Asc-1-expressing CHO cells and 0.89 ± 0.30 μM (890 ± 300 nM) in rat primary neurons [2]. This represents a 20-fold improvement in the recombinant system and a 45-fold improvement in primary neurons for BMS-466442.

Asc-1 inhibition D-serine uptake Schizophrenia NMDA receptor

Target Selectivity: BMS-466442 Demonstrates >1000-Fold Selectivity Over LAT-2 and ASCT-2, Unmatched by Other Asc-1 Inhibitors

BMS-466442 displays >1000-fold selectivity for Asc-1 over the related amino acid transporters LAT-2 and ASCT-2, with IC₅₀ values >10 μM for both off-targets . In contrast, no published selectivity profiling data are available for ACPP, SMLC, or LuAE00527 that demonstrate comparable discrimination against these structurally related transporters. The absence of such data for comparator compounds means their off-target liability remains uncharacterized and potentially significant.

Target selectivity Off-target profiling Asc-1 LAT-2 ASCT-2

Binding Site Validation: BMS-466442 Binds Between TM Helices 6 and 10, Enabling Rational Analog Design

Site-directed mutagenesis studies have confirmed that BMS-466442 interacts directly with the Asc-1 transporter at a binding site located between transmembrane helices 6 and 10 [1]. Computational modeling further demonstrates that BMS-466442 binds via competitive occupation of the orthosteric site while also blocking the movement of TM helices required for transport [2]. In contrast, the binding sites of ACPP, LuAE00527, and SMLC have only been inferred from docking studies in homology models without experimental mutagenesis validation [3].

Binding site mapping Mutagenesis Structure-activity relationship Asc-1

Mechanistic Distinction: BMS-466442 Inhibits Uptake Without Serving as a Competitive Substrate, Unlike SMLC

BMS-466442 inhibits Asc-1-mediated D-serine uptake but is not a competitive substrate for the transporter, meaning it does not undergo translocation across the membrane [1]. In contrast, S-methyl-L-cysteine (SMLC) acts as a competitive substrate, which results in increased D-serine efflux rather than net uptake inhibition [2]. ACPP occupies an intermediate mechanistic position, inhibiting both D-serine influx and efflux [3]. These functional differences produce divergent effects on extracellular D-serine levels in vivo: SMLC increases extracellular D-serine, whereas ACPP decreases it [2].

Transport mechanism Substrate competition D-serine efflux Asc-1

Synaptosomal Activity: BMS-466442 Inhibits Native Asc-1 Function in Rat Brain Synaptosomes (IC₅₀ 400 nM)

BMS-466442 inhibits [³H]D-serine uptake into rat brain synaptosomes with an IC₅₀ of 400 nM [1]. This ex vivo assay in native neuronal tissue provides a physiologically relevant benchmark that bridges recombinant cellular potency and potential in vivo effects. While ACPP has demonstrated activity in human Asc-1-expressing cells and primary neurons, no synaptosomal IC₅₀ data have been reported for ACPP, SMLC, or LuAE00527 [2].

Synaptosomal uptake Native tissue Ex vivo pharmacology D-serine

Structural Characterization: Complete SAR and Analog Series Published for BMS-466442

The structure-activity relationship (SAR) of BMS-466442 has been systematically explored through the synthesis and characterization of a series of structural analogs [1]. This SAR exploration, combined with site-directed mutagenesis and computational modeling, provides a comprehensive understanding of the chemical determinants of Asc-1 inhibition. In contrast, the SAR of ACPP, LuAE00527, and SMLC has not been published with comparable breadth or depth [2].

Structure-activity relationship Analog synthesis Chemical probe Medicinal chemistry

BMS-466442 Optimal Application Scenarios for Schizophrenia Research, NMDA Modulation, and Transporter Pharmacology


In Vitro Validation of Asc-1-Mediated D-Serine Uptake Inhibition in Recombinant and Primary Neuronal Systems

BMS-466442 is optimally deployed for confirming Asc-1-dependent D-serine transport in cellular assays. Its nanomolar potency (IC₅₀ 19.7–36.8 nM) and >1000-fold selectivity over LAT-2 and ASCT-2 ensure robust target engagement with minimal off-target interference [1]. Recommended concentration range: 10–1000 nM for full dose-response characterization [2].

Mechanistic Studies of Asc-1 Transporter Function and Substrate Translocation

As a non-competitive substrate inhibitor with an experimentally validated binding site between TM helices 6 and 10, BMS-466442 is uniquely suited for studies dissecting Asc-1 transport mechanism, conformational dynamics, and substrate translocation [1]. Use BMS-466442 at 100–500 nM to block uptake without confounding substrate competition effects [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

The comprehensive published SAR for BMS-466442 and its analog series provides a validated chemical scaffold for medicinal chemistry efforts targeting Asc-1 [1]. BMS-466442 serves as the reference standard against which new Asc-1 inhibitor candidates should be benchmarked for potency, selectivity, and mechanism [2].

Ex Vivo Synaptosomal D-Serine Uptake Assays in Rodent Brain Tissue

BMS-466442 is the only Asc-1 inhibitor with published synaptosomal potency data (IC₅₀ 400 nM), enabling dose selection for ex vivo functional studies in native neuronal preparations [1]. Recommended concentration for complete uptake blockade: 1–10 μM to account for the 20-fold potency shift between cellular and synaptosomal systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-466442

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.